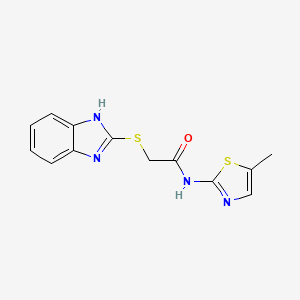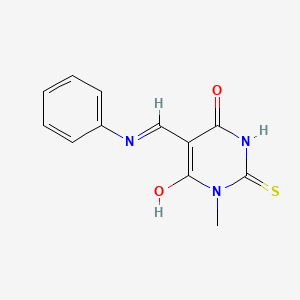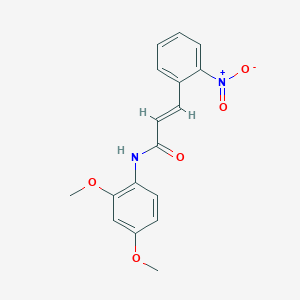![molecular formula C16H24N2O3S B5875505 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide](/img/structure/B5875505.png)
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide, also known as EPPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonylurea compounds and has been found to have a wide range of biological activities.
作用機序
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide inhibits the activity of IRE1α by binding to a specific site on the protein. This prevents the protein from undergoing a conformational change that is necessary for its activation. As a result, the UPR pathway is inhibited, and the cell is able to better cope with stress. In addition to its effects on IRE1α, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has also been shown to inhibit the activity of other proteins involved in the UPR pathway, including PERK and ATF6.
Biochemical and Physiological Effects:
The inhibition of the UPR pathway by 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has a number of biochemical and physiological effects. For example, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been shown to reduce the production of pro-inflammatory cytokines in response to cellular stress. It has also been shown to increase the sensitivity of cancer cells to chemotherapy. In addition, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been found to improve glucose tolerance and insulin sensitivity in diabetic mice.
実験室実験の利点と制限
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has several advantages for lab experiments. It is a relatively small molecule, which makes it easy to synthesize and purify. In addition, it has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide in lab experiments. For example, it has been found to have off-target effects on other proteins, which can complicate data interpretation. In addition, its effects on different cell types and in vivo models may vary, which can make it difficult to generalize results.
将来の方向性
There are several future directions for the study of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide. One area of research is the development of more potent and selective inhibitors of IRE1α. Another area of research is the investigation of the effects of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide on other cellular pathways, such as autophagy and apoptosis. Additionally, the therapeutic potential of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide for the treatment of specific diseases, such as cancer and diabetes, should be further explored. Finally, the development of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide analogs with improved pharmacokinetic properties may be a promising avenue for drug development.
合成法
The synthesis of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide involves the reaction of 4-(1-pyrrolidinylsulfonyl)aniline with 2-ethylbutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide is typically around 60-70%, and the purity can be confirmed using nuclear magnetic resonance (NMR) spectroscopy.
科学的研究の応用
2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been studied extensively for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-diabetic properties. In particular, 2-ethyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]butanamide has been shown to inhibit the activity of a protein called IRE1α, which is involved in the unfolded protein response (UPR) pathway. This pathway is activated in response to cellular stress, and its dysregulation has been implicated in a variety of diseases, including cancer and diabetes.
特性
IUPAC Name |
2-ethyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-3-13(4-2)16(19)17-14-7-9-15(10-8-14)22(20,21)18-11-5-6-12-18/h7-10,13H,3-6,11-12H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXZKSYSFXSABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5875431.png)
![2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5875438.png)
![methyl {4-[({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)amino]phenyl}acetate](/img/structure/B5875441.png)
![N-(4-chloro-3-fluorophenyl)-2-(3H-imidazo[4,5-b]pyridin-2-ylthio)acetamide](/img/structure/B5875442.png)
![7,9,10,12-tetraazatricyclo[4.3.3.0~1,6~]dodecane-8,11-dione](/img/structure/B5875451.png)


methanone](/img/structure/B5875474.png)



![N'-[1-(2,5-dimethyl-3-furyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B5875519.png)
